molecular formula C12H11N3O4 B112712 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 514800-99-8

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B112712
CAS No.: 514800-99-8
M. Wt: 261.23 g/mol
InChI Key: XMSJDGSKTKNJLS-UHFFFAOYSA-N
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Description

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H11N3O4 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a nitro-pyrazole moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Aldehyde Formation: The final step involves the formylation of the benzene ring. This can be achieved through the Vilsmeier-Haack reaction, where the methoxybenzene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

    Oxidation: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

    Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzaldehyde

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde: Lacks the nitro-pyrazole moiety, making it less versatile in terms of chemical reactivity and applications.

    3-nitrobenzaldehyde: Lacks the methoxy and pyrazole groups, limiting its use in advanced materials and medicinal chemistry.

    4-nitrobenzaldehyde: Similar to 3-nitrobenzaldehyde but with the nitro group at a different position, affecting its reactivity and applications.

Uniqueness

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the methoxy and nitro-pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJDGSKTKNJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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